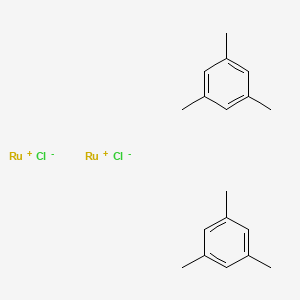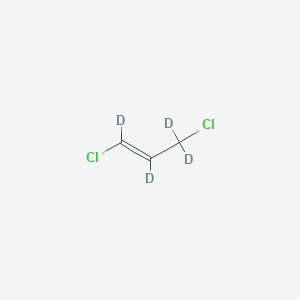
1,3-二氯丙烯-D4
描述
1,3-Dichloropropene, also known under various trade names, is an organochlorine compound with the formula C3H4Cl2 . It is a colorless liquid with a sweet smell . It is feebly soluble in water and evaporates easily . It is used mainly in farming as a pesticide, specifically as a preplant fumigant and nematicide .
Molecular Structure Analysis
The molecular structure of 1,3-Dichloropropene consists of three carbon atoms and two chlorine atoms . The compound exists in two geometric isomers: (Z)-1,3-dichloropropene and (E)-1,3-dichloropropene .
Chemical Reactions Analysis
1,3-Dichloropropene reacts vigorously with oxidizing materials. It also reacts with aluminum, active metals, and halogenated compounds. Additionally, it reacts with acids and thiocyanates .
Physical And Chemical Properties Analysis
1,3-Dichloropropene is a colorless liquid with a sweet smell . It is feebly soluble in water and evaporates easily . It has a molar mass of 110.97 g/mol . The density is 1.217 g/mL (cis) and 1.224 g/mL (trans) . The melting point is -84.5 °C and the boiling points are 104 °C (cis) and 112 °C (trans) .
科学研究应用
地下水监测
1,3-二氯丙烯 (1,3-D) 的潜在地下水影响已得到广泛研究。在五个欧盟国家进行的研究表明,1,3-D 或其代谢产物对不同农业气候区的地下水污染可以忽略不计 (Terry 等人,2008)。另一项回顾自 1980 年以来北美和欧盟地下水监测的研究支持了以下结论:使用 1,3-D 进行土壤熏蒸对饮用水暴露的风险微不足道 (van Wesenbeeck 和 Knowles,2019)。
对土壤细菌群落的影响
研究了 1,3-D 对土壤细菌群落的影响,结果表明它对本土土壤微生物群落的影响是短暂的。这项研究对于评估 1,3-D 的生态安全性至关重要 (Liu 等人,2015)。
杀虫剂作用和安全性
1,3-D 作为一种熏蒸剂,用于控制土壤中的线虫、昆虫和病原生物,通过最大程度减少与土壤害虫的竞争来促进作物生长。概述了它的施用方法和杀虫作用,提供了对其使用和安全注意事项的见解 (Rubin 等人,2020)。
排放变化建模
一项研究使用 HYDRUS 模型来估算加州不同施用方法的 1,3-D 的累积和峰值排放。这项研究证明了排放随土壤条件而变化,并可以支持监管决策制定 (Brown 等人,2019)。
农业应用
研究探讨了 1,3-D 作为溴甲烷的替代品在中国管理生姜和黄瓜中的线虫、土壤传播疾病和杂草的有效性,突出了其在综合病虫害管理中的潜力 (Qiao 等人,2012); (Qiao 等人,2011)。
土壤灌溉效果
研究了地表灌溉对田间规模的 1,3-D 排放的影响,通过灌溉实践提供了减少挥发和总排放损失的见解 (Yates 等人,2008)。
其他相关研究
- 1,3-D 在土壤中挥发和迁移的模型模拟证明了地下滴灌减少排放的潜力 (Wang 等人,2000)。
- 研究了 1,3-D 在减少线虫侵染土壤中的灌溉需求方面的应用,表明了潜在的节水效益 (Trenholm 等人,2005)。
- 1,3-D 的体内诱变性评估提供了对其潜在健康风险的见解 (Badding 等人,2020)。
- 1,3-D 致瘤潜力的证据权重分析支持基于阈值的风险评估,这对于了解其健康影响至关重要 (Yan 等人,2020)。
安全和危害
1,3-Dichloropropene is flammable and toxic if swallowed, in contact with skin, or if inhaled . It may be fatal if swallowed and enters airways . It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .
作用机制
Target of Action
1,3-Dichloropropene-D4, an organochlorine compound, is primarily used in agriculture as a pesticide . Its primary targets are parasitic nematodes that infest the soil . These nematodes can cause significant damage to crops, and by targeting them, 1,3-Dichloropropene-D4 helps to protect and improve crop yields .
Mode of Action
1,3-Dichloropropene-D4 interacts with its targets, the parasitic nematodes, by functioning as a fumigant . It is typically injected into the soil where it subsequently dissolves into the film of water that surrounds soil particles and which harbors the targeted nematodes . This interaction results in the death of the nematodes, thereby protecting the crops from infestation .
Biochemical Pathways
The biochemical pathways affected by 1,3-Dichloropropene-D4 are primarily related to its role as a pesticide. It acts as a soil fumigant, affecting the living conditions of soil-borne pests like nematodes . One pathway degrades the chlorocarbon to acetaldehyde via chloroacrylic acid . The downstream effects of this include the death of the nematodes and the protection of crops from infestation .
Pharmacokinetics
The pharmacokinetics of 1,3-Dichloropropene-D4 involve its absorption, distribution, metabolism, and excretion (ADME). After being applied to the soil, it dissolves into the water film surrounding soil particles . It is then metabolized by soil biota and lost via chemical hydrolysis in water and volatilization . These properties impact its bioavailability in the soil environment .
Result of Action
The primary result of the action of 1,3-Dichloropropene-D4 is the death of parasitic nematodes in the soil . This leads to a decrease in crop infestation and damage, thereby improving crop yields . At a molecular level, it functions as a tumor promoter specifically through induction of a non-GSTP staining focal hepatocyte population .
生化分析
Biochemical Properties
1,3-Dichloropropene-D4 plays a significant role in biochemical reactions, particularly in its interaction with glutathione. The compound undergoes enzymatic conjugation with glutathione, facilitated by glutathione S-transferase, leading to the formation of mercapturic acids . This interaction is crucial for the detoxification process, as it helps in the elimination of the compound from the body. Additionally, 1,3-Dichloropropene-D4 can interact with various proteins and enzymes, potentially altering their function and activity.
Cellular Effects
1,3-Dichloropropene-D4 has been shown to affect various types of cells and cellular processes. It can induce cytotoxicity, leading to cell death in certain cell types. The compound influences cell signaling pathways, particularly those involved in oxidative stress and inflammation . It can also affect gene expression, leading to changes in the expression of genes related to detoxification and stress response. Furthermore, 1,3-Dichloropropene-D4 can disrupt cellular metabolism by interfering with key metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, 1,3-Dichloropropene-D4 exerts its effects through several mechanisms. It binds to glutathione, forming a conjugate that is more easily excreted from the body . This binding interaction is facilitated by glutathione S-transferase. Additionally, 1,3-Dichloropropene-D4 can inhibit or activate various enzymes, leading to changes in their activity and function. The compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dichloropropene-D4 can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term exposure to 1,3-Dichloropropene-D4 can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity. In vitro and in vivo studies have shown that the compound can have both acute and chronic effects on cells and tissues.
Dosage Effects in Animal Models
The effects of 1,3-Dichloropropene-D4 vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dose level must be reached before adverse effects occur. High doses of 1,3-Dichloropropene-D4 can cause toxic effects, including liver and kidney damage, as well as respiratory distress.
Metabolic Pathways
1,3-Dichloropropene-D4 is involved in several metabolic pathways, primarily those related to detoxification. The compound is metabolized through conjugation with glutathione, leading to the formation of mercapturic acids that are excreted in the urine . This process involves several enzymes, including glutathione S-transferase and other detoxification enzymes. The metabolism of 1,3-Dichloropropene-D4 can affect metabolic flux and alter the levels of various metabolites in the body.
Transport and Distribution
Within cells and tissues, 1,3-Dichloropropene-D4 is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . It can also accumulate in certain tissues, particularly those involved in detoxification, such as the liver and kidneys. The distribution of 1,3-Dichloropropene-D4 can affect its overall activity and function within the body.
Subcellular Localization
The subcellular localization of 1,3-Dichloropropene-D4 can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in detoxification and metabolism. The localization of 1,3-Dichloropropene-D4 can affect its ability to exert its biochemical effects within cells.
属性
IUPAC Name |
(E)-1,3-dichloro-1,2,3,3-tetradeuterioprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1+/i1D,2D,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOORRWUZONOOLO-PAANGKQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(/[2H])\Cl)/C([2H])([2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202656-23-3 | |
| Record name | 202656-23-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



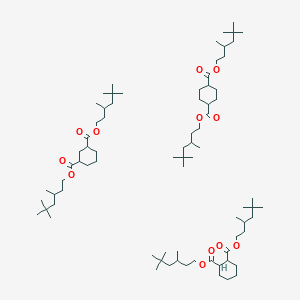
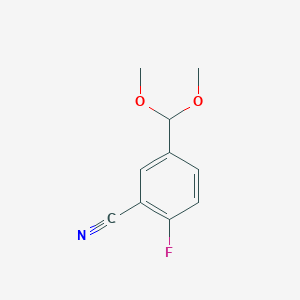
![7-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B1436101.png)
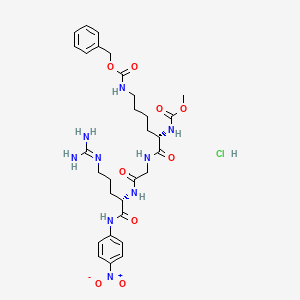
iodonium p-toluenesulfonate](/img/structure/B1436104.png)
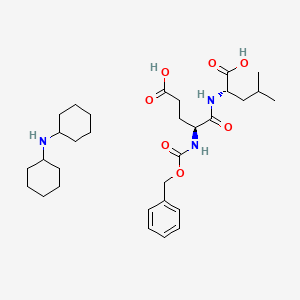
![[(Oxan-3-yl)methyl]hydrazine hydrochloride](/img/structure/B1436106.png)
![N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1436108.png)
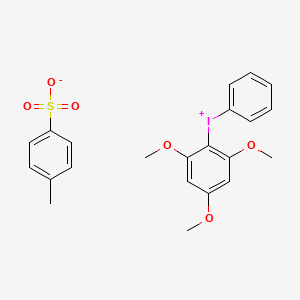
![N-[(RS)-2-Carbamoyl-2-hydroxy-ethyl]-Val-Leu-anilide](/img/structure/B1436111.png)
